
PU-H71 hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PU-H71 (水合物) 是一种强效的热休克蛋白 90 (Hsp90) 抑制剂。热休克蛋白 90 是一种分子伴侣,它协助蛋白质的正确折叠,特别是那些参与恶性细胞转化的蛋白质。 PU-H71 在各种临床前模型中显示出显著的治疗效果,目前正在临床试验中评估其在癌症治疗中的潜在用途 .
准备方法
合成路线和反应条件
PU-H71 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。然后纯化最终产物并将其转化为其水合物形式。 详细的合成路线和反应条件是专有的,通常可以在专门的化学合成文献中找到 .
工业生产方法
PU-H71 (水合物) 的工业生产涉及扩大实验室合成过程。这包括优化反应条件以确保高产率和纯度。该过程还涉及严格的质量控制措施,以确保最终产品的稳定性和安全性。 工业生产方法的具体细节通常是专有的,不会公开披露 .
化学反应分析
Desisopropyl Modification for Enhanced Permeability
Replacement of the isopropyl group with a hydrogen atom improves cell permeability (Scheme 3, ):
-
N9-alkylation of precursor 11 with N-(3-bromopropyl)-phthalimide.
-
Phthalimide removal via hydrazine treatment to yield desisopropyl-PU-H71 (13 ).
-
Subsequent FITC/NBD conjugation achieves PU-H71-FITC3 (74%) and PU-H71-NBD3 (42%) .
Metabolic Reactions and Stability
PU-H71 undergoes hepatic metabolism, primarily via oxidative pathways and conjugation reactions (Figure 1, ):
In Vitro Microsomal Metabolism
Species | Metabolic Stability (t½, min) | Major Metabolites |
---|---|---|
Human | 32.1 ± 4.7 | O-demethylation, glutathione adducts |
Mouse | 25.8 ± 3.2 | Sulfation, glucuronidation |
Rat | 28.4 ± 2.9 | N-dealkylation |
LC-MS analyses identified O-demethylation at the benzodioxole ring and sulfation of the thioether group as dominant metabolic routes .
Plasma Stability
PU-H71 exhibits >90% stability in human plasma over 24 hours at 37°C, with minimal degradation to 8-iodo-1,3-benzodioxole byproducts .
Conjugation Reactions for Targeted Delivery
PU-H71’s thioether and amine groups enable bioconjugation for nanoparticle-based delivery:
Cholesterol Conjugation
Radicicol-cholesterol conjugates enhance blood-brain barrier permeability (Suppl. Fig. S1, ):
-
Succinylation of cholesterol with succinic anhydride/pyridine.
-
EDC-mediated coupling with PU-H71 analogs to yield amphiphilic prodrugs.
Nanoparticle Formulation
PU-H71-loaded nanoparticles (NPs) achieve >80% encapsulation efficiency using PLGA-PEG carriers, with sustained release over 72 hours .
Degradation Under Stress Conditions
Forced degradation studies reveal:
Condition | Degradation Products | Mechanism |
---|---|---|
Acidic (0.1M HCl) | 6-Amino-purine sulfoxide | Sulfur oxidation |
Alkaline (0.1M NaOH) | 8-Iodo-1,3-benzodioxole-5-thiol | Thioether cleavage |
Oxidative (H₂O₂) | Purine N-oxide derivatives | Ring oxidation |
Stability is optimal at pH 6–8 and −20°C storage .
Table 1: Synthetic Yields of PU-H71 Derivatives
Derivative | Reaction Type | Yield (%) | Citation |
---|---|---|---|
PU-H71-Texas Red | Sulfonylation | 61 | |
PU-H71-FITC2 | Isothiocyanate coupling | 72 | |
PU-H71-NBD1 | Nucleophilic substitution | 47 |
Table 2: Metabolic Half-Lives Across Species
Species | t½ (min) | CYP Isoforms Involved |
---|---|---|
Human | 32.1 | CYP3A4, CYP2D6 |
Mouse | 25.8 | CYP2C, CYP1A2 |
Rat | 28.4 | CYP2D1, CYP3A1 |
科学研究应用
PU-H71 具有广泛的科学研究应用,包括:
化学: 用作研究热休克蛋白 90 的功能及其在蛋白质折叠中的作用的工具。
生物学: 用于研究以了解热休克蛋白 90 及其客户蛋白的分子机制。
医学: 研究其在癌症治疗中的潜在用途,特别是在使肿瘤细胞对放射治疗和化疗敏感方面。
工业: 用于开发针对热休克蛋白 90 的新型治疗剂 .
作用机制
PU-H71 通过抑制热休克蛋白 90 的活性来发挥其作用。热休克蛋白 90 参与各种客户蛋白的折叠和稳定,包括那些促进癌细胞存活和增殖的蛋白。通过抑制热休克蛋白 90,PU-H71 破坏了这些客户蛋白的功能,导致致癌蛋白的降解和癌细胞凋亡的诱导。 所涉及的分子靶点和途径包括 Ras/Raf/MAPK 途径、Akt 和 Bcl-xL .
相似化合物的比较
PU-H71 在热休克蛋白 90 抑制剂中是独一无二的,因为它具有高效力和选择性。类似的化合物包括:
格尔德霉素: 另一种热休克蛋白 90 抑制剂,但毒性更高。
17-AAG (17-烯丙基氨基-17-去甲氧基格尔德霉素): 格尔德霉素的衍生物,安全性得到改善。
NVP-AUY922: 一种合成的热休克蛋白 90 抑制剂,具有有效的抗癌活性 .
生物活性
PU-H71 hydrate is a novel purine-based compound that functions as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and folding of numerous oncogenic proteins. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, pharmacokinetics, and potential therapeutic applications.
PU-H71 selectively targets the oncogenic form of Hsp90, known as the epichaperome. This specificity allows it to disrupt cancer cell survival by destabilizing client oncoproteins that are critical for tumor growth and maintenance. The compound induces apoptosis through several pathways:
- Induction of Apoptosis : PU-H71 has been shown to activate caspases (specifically caspase-3 and -7), leading to programmed cell death. Increased levels of apoptotic markers such as annexin V and TUNEL staining indicate its effectiveness in promoting apoptosis in cancer cells .
- Inhibition of Oncogenic Signaling : By targeting Hsp90, PU-H71 disrupts multiple signaling pathways, including PI3K/AKT/mTOR, which are often upregulated in malignancies .
Efficacy in Cancer Models
PU-H71 has demonstrated significant antitumor activity across various preclinical models:
- Diffuse Large B-Cell Lymphoma (DLBCL) : In vitro studies revealed high cytotoxicity against DLBCL cell lines, leading to substantial reductions in cell viability .
- Triple-Negative Breast Cancer : Research indicates that PU-H71 can induce complete responses in models of triple-negative breast cancer, highlighting its potential as a therapeutic agent for this aggressive cancer subtype .
- Hepatocellular Carcinoma (HCC) and Other Tumors : The compound has also shown efficacy against HCC and other malignancies like pancreatic cancer, indicating a broad spectrum of activity against different tumor types .
Pharmacokinetics
The pharmacokinetic profile of PU-H71 has been characterized in clinical trials. Key findings include:
- Absorption and Distribution : PU-H71 exhibits favorable gastrointestinal absorption and selective uptake in tumor tissues, enhancing its therapeutic index .
- Metabolism : Studies utilizing liquid chromatography-mass spectrometry (LC-MS) have elucidated the metabolic pathways of PU-H71, revealing that it is metabolized primarily by liver microsomes from various species, including humans .
Case Studies
Several clinical studies have explored the safety and efficacy of PU-H71:
- First-in-Human Trial : A phase I clinical trial aimed at evaluating the safety and tolerability of PU-H71 showed promising results, with manageable side effects reported among participants with advanced solid tumors .
- Combination Therapy : A study combining PU-H71 with prodigiosin demonstrated enhanced cytotoxic effects on MDA-MB-231 breast cancer cells, suggesting that combination therapies may yield superior outcomes by targeting multiple pathways simultaneously .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of PU-H71:
属性
IUPAC Name |
8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN6O2S.H2O/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGBRIZOLBTCHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23IN6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215828-29-7 |
Source
|
Record name | Zelavespib monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215828297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZELAVESPIB MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB0Z0L5G3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。